rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate
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Overview
Description
rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate: is an organic compound with a cyclobutane ring structure It is characterized by the presence of an acetyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with a methyl ester in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-acetyl-, ethyl ester: Another cyclobutane derivative with similar structural features.
Diterpenoids: Compounds with complex ring structures that share some chemical properties with rel-(1R,2R)-Methyl 2-acetylcyclobutanecarboxylate.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1R,2R)-2-acetylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-3-4-7(6)8(10)11-2/h6-7H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
HWXUMVKTCYWXOI-NKWVEPMBSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@H]1C(=O)OC |
Canonical SMILES |
CC(=O)C1CCC1C(=O)OC |
Origin of Product |
United States |
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